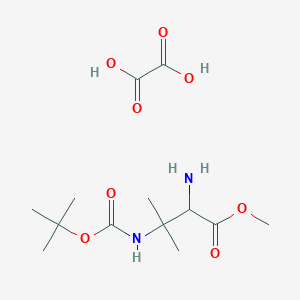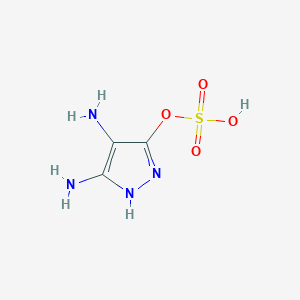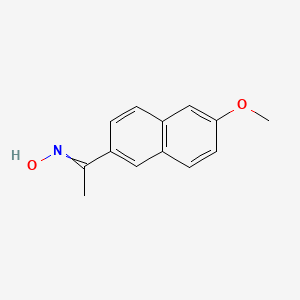
Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. The compound is often used in peptide synthesis and other applications where temporary protection of the amino group is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amino acid.
Esterification: The carboxylic acid group is then esterified using methanol and a suitable catalyst to form the methyl ester.
Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.
The reactions are generally carried out under mild conditions, and the yields are typically high.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amino acid.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Ester Hydrolysis: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed
Free Amino Acid: Formed by deprotection of the Boc group
Carboxylic Acid: Formed by hydrolysis of the methyl ester
Substituted Derivatives: Formed by nucleophilic substitution reactions
Scientific Research Applications
Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: Used in studies involving amino acid metabolism and enzyme interactions.
Industrial Applications: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
- Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-ethylbutanoate
- Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-phenylbutanoate
Uniqueness
Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate is unique due to its specific structure, which includes a methyl group at the 3-position and an oxalate salt form. This structure provides distinct reactivity and solubility properties, making it suitable for specific applications in peptide synthesis and medicinal chemistry.
Properties
Molecular Formula |
C13H24N2O8 |
|---|---|
Molecular Weight |
336.34 g/mol |
IUPAC Name |
methyl 2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;oxalic acid |
InChI |
InChI=1S/C11H22N2O4.C2H2O4/c1-10(2,3)17-9(15)13-11(4,5)7(12)8(14)16-6;3-1(4)2(5)6/h7H,12H2,1-6H3,(H,13,15);(H,3,4)(H,5,6) |
InChI Key |
WJZWRQJNPYWMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(C(=O)OC)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;5-fluoro-1H-pyrimidine-2,4-dione](/img/structure/B14785714.png)
![Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[4-(benzoyloxy)benzoyl]-](/img/structure/B14785716.png)
![N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide](/img/structure/B14785729.png)
![2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide](/img/structure/B14785730.png)
![(5R)-5-[[[(2S)-1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]amino]methyl]-5-ethenylpyrrolidin-2-one](/img/structure/B14785736.png)

![Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol](/img/structure/B14785744.png)
![8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14785748.png)
![1-(2-Bromophenyl)-4-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B14785750.png)


![6-[[(4S,6aR,6bS,8aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14785764.png)

